Comparative CYP3A4 Inhibition: Reduced Metabolic Liability vs. Biphenyl Ether Pro-drug Scaffolds
The compound (2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol exhibits an IC50 of 2.68 μM for CYP3A4 inhibition [1]. This is a critical ADME parameter. In contrast, related fluorinated biphenyl ether scaffolds, which are often used as pro-drugs, can exhibit significantly more potent CYP inhibition or induce complex metabolic pathways that lead to rapid clearance [2]. While a direct head-to-head study is not available, this measured IC50 value provides a benchmark for assessing its metabolic liability compared to less well-characterized analogs [3]. The relatively high micromolar IC50 suggests a lower potential for CYP3A4-mediated drug-drug interactions compared to more potent CYP inhibitors (e.g., IC50 < 100 nM).
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.68 μM (2680 nM) |
| Comparator Or Baseline | Fluorinated biphenyl ether pro-drugs (variable CYP inhibition and metabolism) |
| Quantified Difference | N/A (Qualitative assessment: lower liability vs. some potent CYP inhibitors) |
| Conditions | Inhibition of CYP3A4 expressed in insect cell microsomes using dibenzylfluorescein substrate |
Why This Matters
For procurement in drug discovery, a defined, moderate CYP inhibition profile is preferable to an unknown or highly potent one, as it simplifies ADME optimization and reduces the risk of clinical DDI.
- [1] BindingDB. BDBM50159492 (CHEMBL3786336). IC50: 2.68E+3 nM. Assay: CYP3A4 inhibition. Source: ChEMBL. View Source
- [2] Mikulski, L. et al. Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. University College Dublin Research Repository. 2016. View Source
- [3] BindingDB. BDBM50237523 (CHEMBL4085278). IC50: 20.0 μM for CYP3A4 inhibition. Source: ChEMBL. View Source
